2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14769242
InChI: InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H23N3O4
Molecular Weight: 405.4 g/mol

2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14769242

Molecular Formula: C23H23N3O4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C23H23N3O4
Molecular Weight 405.4 g/mol
IUPAC Name 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27)
Standard InChI Key XHSYINNTEUPFJC-UHFFFAOYSA-N
Canonical SMILES COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Introduction

The compound 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule featuring a unique combination of structural elements, including an indole moiety and a dioxoisoindole framework. This compound's molecular formula is C23H23N3O4, with a molecular weight of 405.4 g/mol. The presence of both indole and isoindole structures suggests potential biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects, which are commonly associated with indole and isoindole derivatives.

Structural Components

  • Indole Moiety: The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This bicyclic system is known for its stability and reactivity in various chemical reactions.

  • Dioxoisoindole Framework: This part of the molecule contains two carbonyl groups (C=O) within the isoindole structure, which can participate in nucleophilic attacks due to their electrophilic nature.

  • Methoxy Group: The presence of a methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Chemical Reactivity

The compound's chemical reactivity is influenced by its functional groups:

  • Nucleophilic Attacks: The dioxo and carboxamide functionalities make the compound susceptible to nucleophilic attacks.

  • Electrophilic Aromatic Substitution: The indole group can participate in electrophilic aromatic substitution reactions.

Biological Activities and Potential Applications

Compounds containing indole and isoindole structures have been studied for their diverse biological activities, including:

  • Anti-inflammatory Effects: Isoindole derivatives are often explored for their potential anti-inflammatory properties.

  • Anticancer Effects: Indole derivatives have shown promise in modulating neurotransmitter systems and possessing antioxidant properties, which could contribute to anticancer activities.

  • Neuroprotective Effects: The indole moiety is known for its role in neuroprotection, potentially benefiting from interactions with neurotransmitter systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide:

  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Features an indole structure with acetamide, commonly studied for analgesic properties.

  • 2-(3-Methoxypropyl)-3-Oxo-2,3-Dihydro-1h-Isoindole-4-Carboxamide: Focuses on potential anti-inflammatory effects due to its dihydroisoindole structure.

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Explored for anti-cancer activity due to its indole linked to naphthalene.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideIndole structure with acetamideAnalgesic properties
2-(3-Methoxypropyl)-3-Oxo-2,3-Dihydro-1h-Isoindole-4-CarboxamideDihydroisoindole structureAnti-inflammatory effects
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole linked to naphthaleneAnti-cancer activity

Table 2: Biological Activities of Indole and Isoindole Derivatives

Biological ActivityCompound TypePotential Applications
Anti-inflammatoryIsoindole derivativesTreatment of inflammatory diseases
AnticancerIndole derivativesCancer therapy
NeuroprotectiveIndole derivativesNeurological disorders

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